Nicametate citrate is the stable, water-soluble citrate salt of 2-(diethylamino)ethyl nicotinate, functioning primarily as a prodrug for nicotinic acid and diethylaminoethanol . In industrial and pharmaceutical procurement, this specific salt form is prioritized over standard nicotinic acid and the nicametate free base due to its superior aqueous solubility, predictable crystalline stability, and modulated pharmacokinetic profile [1]. By utilizing the esterified prodrug form combined with a citrate counter-ion, formulators achieve a sustained-release profile that significantly mitigates the acute flushing side effects typically associated with immediate-release niacin, while ensuring compatibility with both solid oral and parenteral manufacturing workflows .
Substituting nicametate citrate with generic nicotinic acid or the nicametate free base compromises both formulation processability and physiological tolerability [1]. Utilizing standard nicotinic acid results in rapid systemic absorption that triggers severe cutaneous vasodilation (flushing), altering the intended sustained-release profile and limiting clinical viability[2]. Conversely, attempting to formulate with the nicametate free base introduces severe challenges in aqueous solubility and long-term solid-state stability [3]. The citrate salt's defined crystalline lattice and high solubility are strictly required to prevent crystallization shifts in matrices and to ensure consistent dissolution kinetics in both liquid injectables and stable solid dosage forms [4].
Nicametate citrate exhibits highly favorable aqueous solubility driven by the citrate counter-ion, enabling stable dissolution in aqueous media suitable for parenteral administration. In contrast, the nicametate free base is highly lipophilic and exhibits poor aqueous solubility, making it unsuitable for direct liquid injectable formulations without the addition of complex emulsifiers or co-solvents [1].
| Evidence Dimension | Aqueous solubility for liquid formulation |
| Target Compound Data | High aqueous solubility (citrate salt) |
| Comparator Or Baseline | Poor aqueous solubility (nicametate free base) |
| Quantified Difference | Enables direct aqueous dissolution vs. requiring complex solubilization |
| Conditions | Standard aqueous media at physiological pH |
High aqueous solubility is critical for formulating stable parenteral solutions and avoiding precipitation in liquid dosage forms.
As a prodrug ester, nicametate citrate undergoes gradual in vivo hydrolysis to release nicotinic acid and diethylaminoethanol, extending the systemic circulation time of the active moiety . Comparative pharmacokinetic data indicates that esterified nicotinic acid derivatives maintain elevated plasma concentrations for significantly longer durations than the rapid spike and clearance observed with immediate-release nicotinic acid [1].
| Evidence Dimension | Plasma half-life and release kinetics |
| Target Compound Data | Sustained release via gradual ester hydrolysis |
| Comparator Or Baseline | Rapid absorption and clearance (Nicotinic acid) |
| Quantified Difference | Extended therapeutic window vs. acute concentration spike |
| Conditions | In vivo pharmacokinetic profiling |
Extended pharmacokinetics reduce dosing frequency and prevent the acute concentration spikes that cause adverse effects.
Standard nicotinic acid administration is notorious for inducing severe cutaneous vasodilation (flushing) in a majority of subjects due to rapid peak plasma levels [1]. The esterification in nicametate citrate modulates the release rate, significantly lowering the incidence and severity of acute facial and cutaneous flushing compared to the high baseline flushing rates typically observed with unesterified nicotinic acid .
| Evidence Dimension | Incidence of acute flushing side effects |
| Target Compound Data | Significantly reduced flushing incidence |
| Comparator Or Baseline | High flushing incidence (>70% typical for immediate-release nicotinic acid) |
| Quantified Difference | Lower peak plasma concentration of free nicotinic acid reduces receptor-mediated flushing |
| Conditions | Oral administration of equivalent nicotinic acid doses |
Improved tolerability directly impacts the viability of the final therapeutic product, making the esterified form a superior choice for patient-facing applications.
The citrate salt of nicametate forms a stable crystalline matrix that resists degradation and crystallization shifts under standard temperature and humidity conditions [1]. Formulations utilizing free-base active agents often face challenges with the drug crystallizing out of the matrix over time, whereas the citrate salt maintains uniform dispersion and stability in solid and transdermal matrices [2].
| Evidence Dimension | Solid-state physical stability |
| Target Compound Data | Stable crystalline matrix (Nicametate citrate) |
| Comparator Or Baseline | Prone to crystallization shifts (Free base forms) |
| Quantified Difference | Maintains uniform dispersion vs. risk of phase separation over time |
| Conditions | Long-term storage in formulation matrices |
Predictable solid-state stability is essential for GMP manufacturing, shelf-life extension, and consistent batch-to-batch reproducibility.
Due to its prodrug ester structure, nicametate citrate is the specific choice for developing solid oral dosage forms where a sustained release of nicotinic acid is required, effectively bypassing the acute flushing side effects associated with the parent compound .
The high aqueous solubility provided by the citrate counter-ion makes this compound ideal for manufacturing stable injectable solutions for peripheral and cerebral vascular research and therapies, a process that is highly challenging with the lipophilic free base .
Nicametate citrate serves as an excellent benchmark compound in in vitro and in vivo studies evaluating the hydrolysis rates of nicotinic acid esters and the synergistic pharmacological effects of the diethylaminoethanol moiety [1].
Irritant;Health Hazard